molecular formula C13H15F2N3 B11760455 N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-2-phenylethanamine

N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-2-phenylethanamine

Cat. No.: B11760455
M. Wt: 251.27 g/mol
InChI Key: MUIGJJGUWZWLGO-UHFFFAOYSA-N
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Description

“N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-2-phenylethanamine” is a synthetic organic compound featuring a pyrazole core substituted with a difluoromethyl group at the 1-position and a phenylethanamine moiety linked via a methylene bridge at the 5-position. The pyrazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a common pharmacophore in medicinal chemistry due to its ability to modulate electronic and steric properties.

For example, Voxelotor (), a pyrazole-containing therapeutic agent, is approved for sickle cell disease, demonstrating the scaffold’s relevance in targeting hemoglobinopathies .

Properties

Molecular Formula

C13H15F2N3

Molecular Weight

251.27 g/mol

IUPAC Name

N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-2-phenylethanamine

InChI

InChI=1S/C13H15F2N3/c14-13(15)18-12(7-9-17-18)10-16-8-6-11-4-2-1-3-5-11/h1-5,7,9,13,16H,6,8,10H2

InChI Key

MUIGJJGUWZWLGO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCNCC2=CC=NN2C(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-2-phenylethanamine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced using difluoromethylating reagents such as ethyl bromodifluoroacetate. This step often involves nucleophilic substitution reactions.

    Coupling with Phenylethanamine: The final step involves coupling the difluoromethylated pyrazole with phenylethanamine using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-2-phenylethanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the difluoromethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Ethyl bromodifluoroacetate in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of various functional groups at the difluoromethyl position.

Scientific Research Applications

N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-2-phenylethanamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials with unique properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-2-phenylethanamine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups : The difluoromethyl group (-CF₂H) in the target compound offers superior metabolic resistance compared to methyl (-CH₃) or chloro (-Cl) groups .
  • Aromatic Attachments : The phenylethanamine group may favor interactions with adrenergic or dopaminergic receptors, whereas thienyl () or pyridinyl () groups could enhance binding to metal-containing enzymes or heme proteins .

Pharmacological and Physicochemical Properties

  • Stereochemical Complexity : Unlike Voxelotor (), which has multiple stereocenters, the target compound’s simpler structure may simplify synthesis but limit target specificity .

Biological Activity

N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-2-phenylethanamine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, including its mechanisms, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound can be described by its IUPAC name and molecular formula. The difluoromethyl group and the pyrazole ring contribute to its unique chemical properties, which may influence its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that pyrazole derivatives often exhibit:

  • Antimicrobial Activity : Some studies have shown that pyrazole compounds can inhibit the growth of bacteria and fungi. For instance, synthesized pyrazole carboxamides demonstrated notable antifungal activity against several strains .
  • Anticancer Properties : Pyrazoles have been investigated for their anticancer potential. In vitro studies have demonstrated that certain pyrazole derivatives can induce apoptosis in cancer cell lines, suggesting a mechanism that may involve the modulation of apoptotic pathways .

Biological Activity Data

The following table summarizes the biological activities associated with this compound and related compounds:

Activity Type Effect Reference
AntimicrobialInhibition of bacterial growth
AntifungalSignificant antifungal activity
AnticancerInduction of apoptosis in cancer cells
NeuroprotectivePotential GABA-AT inhibition leading to increased GABA levels

Case Studies

Several case studies have highlighted the efficacy of pyrazole derivatives in various therapeutic contexts:

  • Anticancer Synergy : A study focused on the combination of pyrazole derivatives with doxorubicin in breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated a synergistic effect, enhancing the cytotoxicity compared to doxorubicin alone .
  • Neuroprotective Effects : Research has shown that certain pyrazole compounds can inhibit gamma-aminobutyric acid aminotransferase (GABA-AT), leading to increased GABA levels in the brain. This mechanism suggests potential applications in treating neurological disorders such as epilepsy .

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